molecular formula C7H10BrN3 B1444493 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine CAS No. 1536180-99-0

3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

Cat. No. B1444493
M. Wt: 216.08 g/mol
InChI Key: VSSDTDNFDFSLKH-UHFFFAOYSA-N
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Description

3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine, also known as 3-bromo-IPA, is a synthesized molecule with a wide range of applications in scientific research. It is a heterocyclic compound that is composed of a nitrogen atom and a bromine atom, with a molecular formula of C6H6BrN3. It is an aromatic compound, meaning it has a strong odor and is highly reactive due to its electron-rich structure. 3-bromo-IPA has been used in a variety of laboratory experiments, such as in studies of enzyme inhibition, protein-protein interactions, and DNA binding.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Synthesis and Utility in Medicinal Chemistry : A synthesis method for 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines is reported, highlighting their potential in medicinal chemistry due to the adaptability of their three-dimensional scaffold to biological target binding sites. This synthesis is ideal for creating combinatorial libraries, leveraging the wide variety of primary amines available (Schmid, Schühle, & Austel, 2006).

  • Utility in Organic Synthesis : Imidazo[1,2-a]pyridines, including 3-bromo variants, serve as key intermediates in organic synthesis, such as in the domino Pd-and Cu-catalyzed C–N coupling reactions. This method highlights the versatility of these compounds in creating structurally diverse molecules (Tran Hung et al., 2019).

Catalysis and Synthesis Innovation

  • Role as Catalysts : N,N,N′,N′‐Tetrabromobenzene‐1,3‐disulfonamide and Poly(N‐bromo‐N‐ethylbenzene‐1,3‐disulfonamide) have been employed as mild and efficient catalysts for the synthesis of N‐Cyclohexyl‐2‐aryl(alkyl)‐imidazo[1,2‐a]pyridin‐3‐amine derivatives, showcasing the application of such structures in catalysis (Ghorbani‐Vaghei & Amiri, 2014).

  • Innovative Synthesis Methods : Copper-mediated aerobic oxidative coupling has been utilized for the synthesis of 3-bromo-imidazo[1,2-a]pyridines, demonstrating an efficient approach that tolerates various functional groups and operates under mild conditions (Zhou et al., 2016).

Potential Industrial and Environmental Applications

  • Corrosion Inhibition : A derivative of imidazo[1,2-a]pyridine has been investigated as a corrosion inhibitor for carbon steel in saline solution, indicating potential industrial applications for this class of compounds in material preservation (Kubba & Al-Joborry, 2020).

  • Environmental Sensitivity Analysis : Theoretical and experimental studies on imidazo[1,2-a]pyridine derivatives have been conducted to understand their interaction with carbon steel surfaces in saline media, suggesting their potential role in environmental chemistry and materials science (R. M. Kubba & N. M. Al-Joborry, 2020).

properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3/c8-6-3-10-7-2-1-5(9)4-11(6)7/h3,5H,1-2,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSDTDNFDFSLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2CC1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

CAS RN

1536180-99-0
Record name 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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